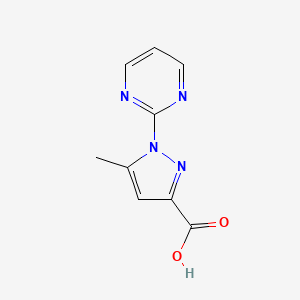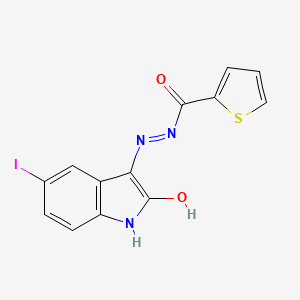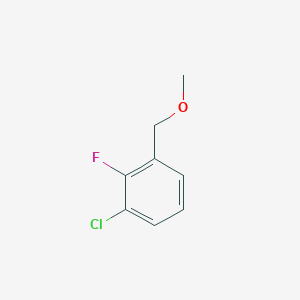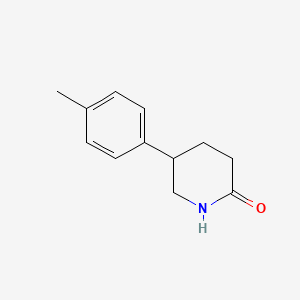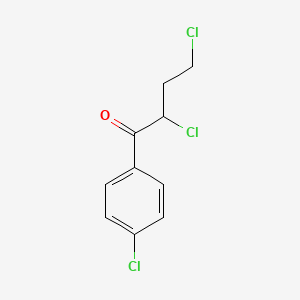
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone, also known as DCBC, is a synthetic chemical compound that has been widely used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is soluble in organic solvents. DCBC has been studied for its potential use in the synthesis of organic compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone is not fully understood, however, it is believed to act as a protonophore, which is a compound that can transfer protons across a membrane. This allows 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone to modulate the activity of proteins, enzymes, and ion channels, which can lead to changes in cellular activity.
Biochemical and Physiological Effects
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of proteins, enzymes, and ion channels in cells, which can lead to changes in cellular activity. In addition, 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available commercially. However, it is a relatively unstable compound and has a relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential uses of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to explore the potential uses of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone in the development of new therapeutic drugs.
Métodos De Síntesis
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone is primarily synthesized through a reaction between 4-chlorobenzaldehyde and 2,4-dichlorobutyronitrile in the presence of a base. The reaction is conducted in a solvent, such as ethanol or methanol, at a temperature of around 25°C. The reaction yields a mixture of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone and 4-chlorobenzyl cyanide, which can be separated by distillation.
Propiedades
IUPAC Name |
2,4-dichloro-1-(4-chlorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXLAQNKLAVWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

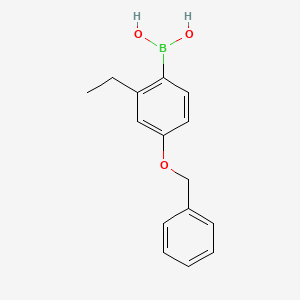
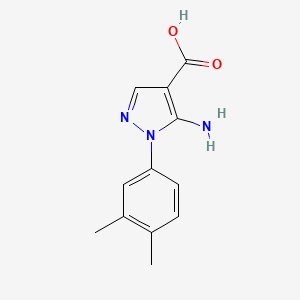
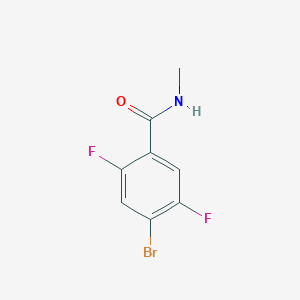
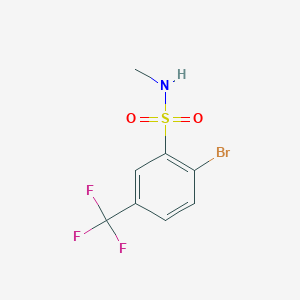
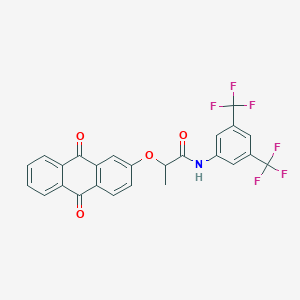
![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)

